

Technical Support Center: Isonicotinamide (INA) Solubility & Stability

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Compound of Interest

Compound Name: *isonicotinamide*

CAS No.: 178183-25-0

Cat. No.: B1149647

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Status: Operational | Topic: Aqueous Solubility Optimization | Audience: R&D / Formulation

Quick Triage: What is your primary issue?

- Inconsistency: "Literature says 191 g/L, but I can't dissolve 50 g/L." ->
- pH Sensitivity: "Precipitation occurs upon buffering or acidification." ->
- Cocrystal Failure: "My drug-INA cocrystal precipitates the drug in water." ->
- Phase Separation: "The solution turns cloudy/oily upon cooling." ->

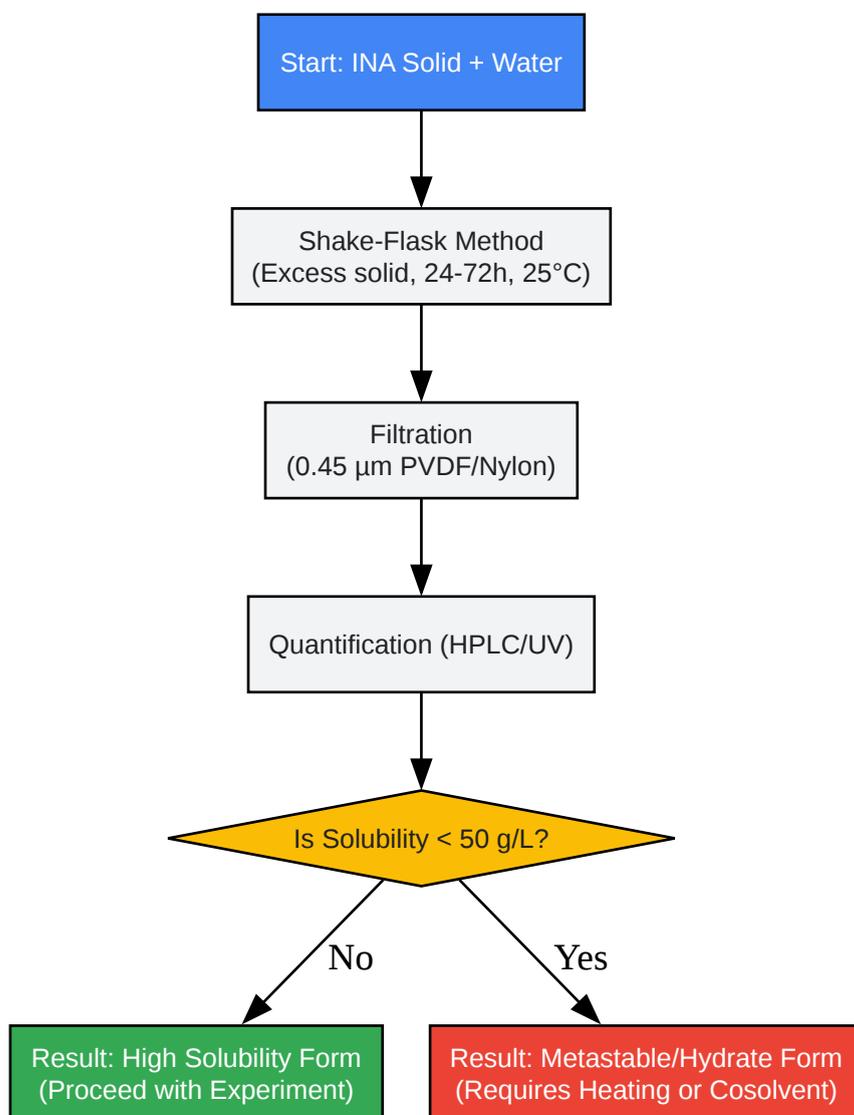
Section 1: Baseline Solubility & Polymorphism

The Issue: Users frequently encounter discrepancies between theoretical solubility (often cited as ~191 g/L at 37°C) and experimental results (sometimes as low as ~42 g/L at 25°C).

The Technical Root Cause: **Isonicotinamide** is highly polymorphic. While the thermodynamic stable form is highly soluble, metastable forms or hydrate formation can drastically alter dissolution kinetics and equilibrium solubility. Furthermore, commercial batches may vary in crystallinity, affecting the initial dissolution rate.

Diagnostic Protocol: Equilibrium Solubility Determination Do not rely on visual inspection alone. Use this self-validating workflow to determine the true solubility limit for your specific batch and

temperature.



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Figure 1: Standardized workflow for verifying **Isonicotinamide** solubility limits.

Troubleshooting Steps:

- **Temperature Hysteresis:** INA solubility is temperature-dependent. If you are struggling to dissolve it at 20°C, heat to 40°C to dissolve, then slowly cool. INA solutions often support high supersaturation without immediate precipitation.

- Solid State Characterization: If solubility is consistently low, perform PXRD (Powder X-Ray Diffraction) on the residual solid. You may have converted the material to a less soluble hydrate during the experiment.

Section 2: pH-Dependent Solubility (The pKa Trap)

The Issue: Unexpected precipitation when mixing INA with acidic buffers or when used in unbuffered water that absorbs CO₂.

The Technical Root Cause: **Isonicotinamide** contains a pyridine nitrogen with a pKa of approximately 3.6.

- pH < 3.6: The pyridine ring protonates (cationic form), drastically increasing solubility.
- pH > 3.6: The molecule is neutral. Solubility is governed by the crystal lattice energy of the neutral form.

The "Danger Zone": Formulating near pH 3.5–4.0 is risky. Small shifts in pH (e.g., adding the drug) can cross the pKa threshold, causing the solubility to drop by orders of magnitude as the molecule deprotonates.

Data Table: pH Impact

pH Environment	Species Dominance	Solubility Prediction
pH 1.2 (SGF)	Cationic (Protonated)	Very High (>200 g/L)
pH 3.6 (pKa)	50% Neutral / 50% Cationic	Unstable (Buffer capacity critical)

| pH 6.8 (Intestinal)| Neutral | Baseline (~191 g/L at 37°C) |

Recommendation: Always measure the final pH of your solution after adding INA. If clear solubility is required, maintain pH < 3.0 or accept the intrinsic solubility limit of the neutral form at pH > 4.0.

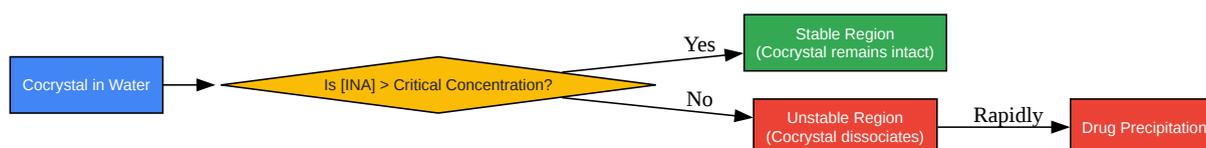
Section 3: Cocrystal Dissociation (The "Spring & Parachute" Failure)

The Issue: You are using INA as a coformer to solubilize a drug (e.g., Ibuprofen, Carbamazepine), but the drug precipitates rapidly upon dilution in water.

The Technical Root Cause: This is a stoichiometric solubility failure. Cocrystals rely on a specific equilibrium product (

). When a cocrystal is placed in water, if the concentration of the coformer (INA) is insufficient to maintain the equilibrium, the cocrystal dissociates, and the less soluble drug precipitates.

The Solution: The "Popov Criterion" Check You must maintain an excess concentration of INA in the solution to stabilize the cocrystal.



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Figure 2: Stability logic for INA cocrystals in aqueous media.

Protocol for Stability:

- Pre-saturate: Add excess INA to the dissolution media before adding the cocrystal. This shifts the equilibrium toward the stable cocrystal form.
- Micelle Stabilization: If pre-saturation is impossible (e.g., in vivo), add a surfactant (e.g., 0.5% SLS) to inhibit the nucleation of the parent drug.

Section 4: "Oiling Out" (Liquid-Liquid Phase Separation)

The Issue: Upon cooling a hot, concentrated solution of INA, the solution becomes milky or separates into two liquid layers rather than crystallizing.

The Technical Root Cause: INA solutions can exhibit a Metastable Zone Width (MSZW) where Liquid-Liquid Phase Separation (LLPS) occurs before crystallization. This is common in amide-water systems. The "oil" is an INA-rich liquid phase.

Troubleshooting Guide:

- Do not filter the oil: The oil is your product in a concentrated state.
- Seeding: The system is kinetically trapped. Add a small seed crystal of pure INA to the "oiled" mixture. This provides a template for the oil droplets to crystallize.
- Reduce Cooling Rate: Rapid cooling promotes oiling out. Slow cooling (0.1°C/min) favors nucleation over phase separation.

FAQ: Rapid Response Unit

Q: Can I use Ethanol to improve INA solubility? A: Yes, but with diminishing returns. INA is soluble in ethanol (~73 g/L) and methanol (~166 g/L), but water is actually a better solvent for INA than pure ethanol due to strong hydrogen bonding. The best solvent system is often a binary mixture (e.g., Water/Ethanol 80:20).

Q: Is INA light sensitive in solution? A: Generally no, but pyridine derivatives can undergo slow oxidation or hydrolysis under extreme UV exposure. Store stock solutions in amber vials at 4°C.

Q: My HPLC peak for INA is splitting. A: Check your mobile phase pH. If your mobile phase pH is near 3.6, you are separating the ionized and neutral species. Adjust mobile phase pH to > 5.0 or < 2.5 to ensure a single species.

References

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Sources

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